2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-chloroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-6-9(10(15)16)14-11(17-6)13-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIPEGAOWHQLNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step-by-Step Synthesis:
-
- Starting Materials: Thioamide (e.g., derived from a carboxylic acid and a thionating agent) and an aldehyde or ketone.
- Reaction Conditions: Typically involves heating in the presence of a base (e.g., sodium hydroxide or pyridine).
-
- Method: The carboxylic acid group can be introduced via oxidation of a methyl group or through the use of a carboxylating agent.
Analysis and Characterization
After synthesis, compounds are typically characterized using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity of the compound.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Elemental Analysis: To verify the elemental composition.
Research Findings
Research on thiazole derivatives highlights their potential in medicinal chemistry, particularly in the development of anticancer agents. Compounds like thiazolidin-4-one derivatives have shown significant anticancer activities, emphasizing the importance of exploring diverse heterocyclic scaffolds for drug development.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorophenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Positional Isomers and Halogen Effects
- 2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid (CAS 1553413-00-5): This isomer has the chloro group at the 3-position of the phenyl ring instead of 2. Predicted pKa (0.96) suggests slightly stronger acidity than the 2-chloro analog .
- 2-[(2-Chlorobenzyl)amino]-4-methylthiazole-5-carboxylic acid (CAS 834884-94-5): Features a benzylamino linker instead of direct phenylamino attachment. Impact: The methylene spacer increases molecular flexibility and may enhance solubility. The carboxylic acid at position 5 (vs. 4 in the target compound) could affect electronic distribution across the thiazole ring .
Substituent Variations
- 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid (CAS 162651-09-4): Replaces the chlorophenyl group with a smaller ethylamino substituent. Impact: Reduced steric bulk and hydrophobicity compared to the target compound. Molecular weight (186.23 g/mol) is significantly lower, suggesting differences in pharmacokinetics .
- 4-Methyl-2-phenylthiazole-5-carboxylic acid (CAS 33763-20-1): Lacks the amino linker and chlorine atom, with a phenyl group at position 2. Impact: Higher lipophilicity due to the unsubstituted phenyl group. Melting point (214–215°C) indicates stronger crystalline packing vs. the target compound .
Heterocyclic System Modifications
- Ethyl 5-(2-Chlorophenylamino)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (Compound 9f, ): Embeds the 2-chlorophenylamino group within a pyrazolopyridine scaffold. Impact: The fused heterocyclic system introduces rigid planar geometry, contrasting with the flexible thiazole ring. This may influence DNA minor groove binding efficiency .
Comparative Data Table
Biological Activity
2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid is a thiazole derivative that has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound’s unique structure, featuring a thiazole ring and a chlorophenyl group, contributes to its diverse pharmacological effects.
Chemical Structure and Properties
The chemical formula of 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid is C11H10ClN2O2S. The presence of the chlorine atom and the carboxylic acid group enhances its reactivity and biological activity.
1. Anticancer Activity
Recent studies have indicated that thiazole derivatives, including 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid, exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Case Study : In vitro assays demonstrated that this compound effectively reduced cell viability in human lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG-2) cell lines. The IC50 values for these cell lines were reported to be less than 30 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
2. Xanthine Oxidase Inhibition
Xanthine oxidase (XO) plays a crucial role in uric acid production, and its inhibition is beneficial in managing hyperuricemia and gout.
- Research Findings : The compound was evaluated for its XO inhibitory activity, showing an IC50 value of approximately 50 µM. This suggests moderate efficacy compared to established inhibitors like febuxostat .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid | ~50 | Xanthine oxidase inhibitor |
| Febuxostat | 4.8 | Reference inhibitor |
3. Antioxidant Activity
The antioxidant potential of thiazole derivatives is well-documented, with several studies highlighting their ability to scavenge free radicals.
- Mechanism : The carboxylic acid group in the thiazole structure contributes to the compound's ability to donate electrons, thereby neutralizing reactive oxygen species (ROS). In vitro assays indicate that this compound exhibits significant free radical scavenging activity, comparable to traditional antioxidants .
Structure-Activity Relationship (SAR)
The biological efficacy of 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid can be attributed to specific structural features:
- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring enhances lipophilicity and improves binding affinity to biological targets.
- Thiazole Ring : The thiazole moiety is essential for anticancer activity, as it participates in π-stacking interactions with DNA and proteins.
Q & A
Q. What are the optimal synthetic routes for 2-(2-chlorophenylamino)-5-methylthiazole-4-carboxylic acid, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 2-chloroaniline with a thiazole precursor (e.g., 5-methylthiazole-4-carboxylic acid derivatives) under anhydrous conditions using catalysts like NaH in DMF at 50–60°C .
- Step 2 : Purification via silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) and recrystallization from ethanol/water mixtures .
- Characterization :
Q. How is the compound’s stability assessed under varying experimental conditions?
- Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min in nitrogen atmosphere shows decomposition onset at ~180°C .
- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC (retention time shifts indicate instability) .
- Light sensitivity : Expose to UV light (254 nm) and track absorbance changes at λmax 275 nm .
Advanced Research Questions
Q. How do substituents (e.g., chloro vs. methoxy groups) influence the compound’s electronic properties and reactivity?
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?
- Case example : Discrepancies in methyl group chemical shifts (δ 2.4 ppm in NMR vs. 2.5 Å bond length in X-ray) arise from dynamic effects in solution.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
